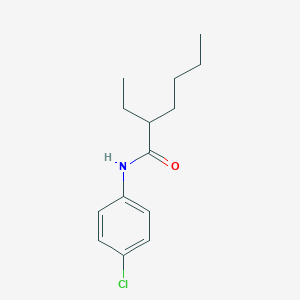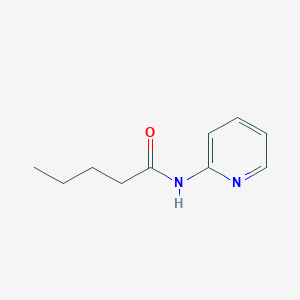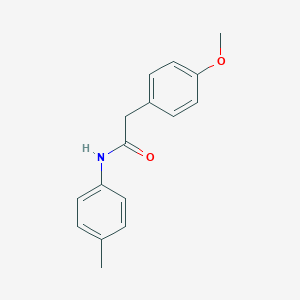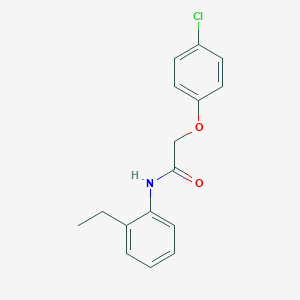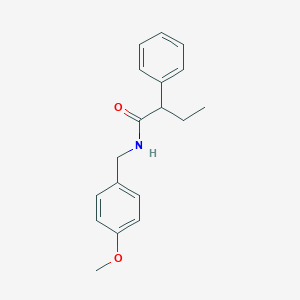
N-(4-methoxybenzyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-phenylbutanamide, also known as Fasoracetam, is a nootropic drug that has been gaining popularity in recent years. It is a member of the racetam family of drugs, which are known for their cognitive-enhancing effects. Fasoracetam has been shown to improve memory, increase focus, and enhance overall cognitive function.
Mecanismo De Acción
N-(4-methoxybenzyl)-2-phenylbutanamide works by modulating the activity of several neurotransmitters in the brain, including GABA, glutamate, and acetylcholine. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function. N-(4-methoxybenzyl)-2-phenylbutanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its cognitive-enhancing effects and has a well-established mechanism of action. However, there are also limitations to using N-(4-methoxybenzyl)-2-phenylbutanamide in lab experiments. It can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-2-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in treating other cognitive disorders such as schizophrenia and bipolar disorder. Finally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in combination with other drugs to enhance its cognitive-enhancing effects.
Métodos De Síntesis
N-(4-methoxybenzyl)-2-phenylbutanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-phenylbutyric acid. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, increase focus, and enhance overall cognitive function. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been studied for its potential use in treating ADHD, anxiety, and depression. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
Clave InChI |
YAVYSEFYLXUBLR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



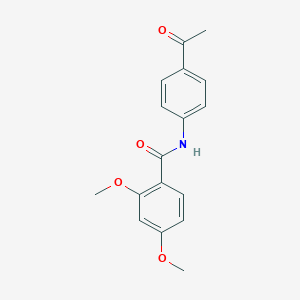
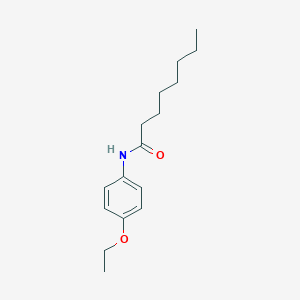
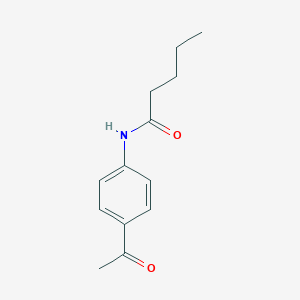

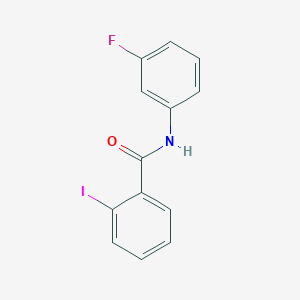
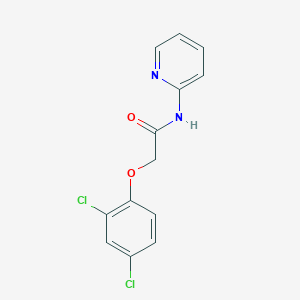
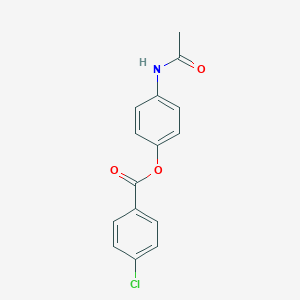
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)
